6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid
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Overview
Description
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C8H7N3O3 It is characterized by the presence of a pyrimidine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 6th position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Substitution Reaction: The prop-2-yn-1-yloxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the prop-2-yn-1-yloxy group.
Amination: The amino group is introduced at the 6th position of the pyrimidine ring through an amination reaction, often using ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is introduced at the 4th position through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction may produce reduced pyrimidine derivatives.
Scientific Research Applications
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A similar compound used in bioconjugation and protein labeling.
Imidazole derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a prop-2-yn-1-yloxy group, amino group, and carboxylic acid group makes it a versatile compound for various research applications.
Biological Activity
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound with a unique structure that includes a pyrimidine ring substituted with a prop-2-yn-1-yloxy group and an amino group. Its molecular formula is C8H7N3O3 and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound's structure allows for diverse interactions within biological systems. The presence of the prop-2-yne moiety contributes to its reactivity and binding properties, making it a versatile candidate for various pharmacological applications.
Property | Value |
---|---|
Molecular Formula | C₈H₇N₃O₃ |
Molecular Weight | 179.16 g/mol |
Chemical Structure | Structure |
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor by binding to the active sites of specific enzymes. This mechanism prevents substrate access, thereby modulating enzyme activity.
- Docking Studies : Computational docking studies have demonstrated the compound's binding affinity to various target enzymes, suggesting its potential as a therapeutic agent in treating diseases related to enzyme dysfunction .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. For instance, studies have evaluated its activity against pathogens like Pseudomonas aeruginosa. The results indicated that derivatives of pyrimidine compounds exhibit broad-spectrum antimicrobial properties, highlighting the potential of this compound in antibiotic development .
Receptor Modulation
The compound may also influence cellular receptors, impacting various signaling pathways. Its ability to modulate receptor function is critical for understanding its biological significance and therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant antimicrobial activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth .
Case Study 2: Enzyme Inhibition Mechanism
In another investigation, the compound was tested for its inhibitory effects on the TrmD enzyme from Pseudomonas aeruginosa. Docking simulations suggested that the compound binds effectively to the enzyme's active site, which was corroborated by in vitro assays showing reduced enzymatic activity .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-(prop-2-ynoxyamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-3-14-11-7-4-6(8(12)13)9-5-10-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11) |
InChI Key |
QMOIWDIQAOZBRU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
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